5-Amino-1-isopropyl-1H-indazole

Medicinal Chemistry Drug Design Pharmacokinetics

5-Amino-1-isopropyl-1H-indazole is an N1-alkylated 5-aminoindazole derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. The compound features a 5-amino group on the indazole core and an isopropyl substituent at the N1 position.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 928821-18-5
Cat. No. B113298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-isopropyl-1H-indazole
CAS928821-18-5
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=C(C=C2)N)C=N1
InChIInChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3
InChIKeyGZEUSNZVGUYGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-isopropyl-1H-indazole (CAS 928821-18-5): Physicochemical and Functional Baseline for Research Procurement


5-Amino-1-isopropyl-1H-indazole is an N1-alkylated 5-aminoindazole derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . The compound features a 5-amino group on the indazole core and an isopropyl substituent at the N1 position. It serves as a key synthetic intermediate, notably in the preparation of indazole oxazolidinone antibacterial agents, where the N1-isopropyl group imparts distinct steric and lipophilic properties relative to the N1-methyl and unsubstituted analogs [1]. The compound is commercially available as a research chemical with typical purity ≥97% and is stored at room temperature or 2–8°C in sealed, dry conditions .

Why 5-Amino-1-isopropyl-1H-indazole Cannot Be Replaced by 5-Aminoindazole or 1-Methyl-1H-indazol-5-amine in Research Applications


Substituting the N1-isopropyl group with a methyl group or hydrogen produces compounds with substantially different physicochemical profiles that alter downstream molecular properties. The isopropyl substituent increases computed logP by approximately 1.0–1.1 log units versus the 1-methyl analog and by 1.0–2.1 log units versus unsubstituted 5-aminoindazole, directly affecting membrane permeability, protein binding, and metabolic susceptibility . Estimated aqueous solubility drops roughly 8-fold compared to the 1-methyl derivative and approximately 14-fold versus the unsubstituted parent, which impacts formulation and assay compatibility . In a defined pharmacological context—Cav3.2 T-type calcium channel inhibition—the isopropyl-bearing acetamide derivative exhibits a 2.8-fold difference in IC50 relative to the otherwise identical methyl-bearing molecule, demonstrating that the N1-alkyl choice modulates target engagement even within the same chemotype [1][2]. These quantitative divergences mean that data generated with the methyl or unsubstituted analogs cannot be extrapolated to the isopropyl congener without experimental verification.

Quantitative Differentiation Evidence for 5-Amino-1-isopropyl-1H-indazole Versus Structural Analogs


Lipophilicity (LogP) Comparison of 5-Amino-1-isopropyl-1H-indazole Versus 1-Methyl and Unsubstituted 5-Aminoindazole

The computed logP of 5-amino-1-isopropyl-1H-indazole is substantially higher than that of its closest N1-alkylated analog, 1-methyl-1H-indazol-5-amine, and the unsubstituted parent 5-aminoindazole. The isopropyl derivative exhibits a ChemSrc-reported logP of 2.78 , while the 1-methyl analog has a reported logP of 1.74 , and the unsubstituted 5-aminoindazole has an experimental log Kow of 0.65 . This represents a +1.04 log unit increase over the methyl analog and a +2.13 log unit increase over the unsubstituted parent, corresponding to an approximately 11-fold and 135-fold increase in octanol-water partition coefficient, respectively.

Medicinal Chemistry Drug Design Pharmacokinetics

Estimated Aqueous Solubility: 5-Amino-1-isopropyl-1H-indazole Versus 1-Methyl-1H-indazol-5-amine and 5-Aminoindazole

The isopropyl substituent significantly reduces estimated aqueous solubility relative to the methyl and unsubstituted analogs. Using the WSKOW v1.41 estimation method (log Kow-based), the water solubility of 5-amino-1-isopropyl-1H-indazole is predicted at 1,775 mg/L at 25°C . The 1-methyl analog is predicted at 14,250 mg/L , and unsubstituted 5-aminoindazole at 24,880 mg/L . This represents an approximately 8.0-fold reduction versus the methyl analog and a 14.0-fold reduction versus the unsubstituted parent.

Formulation Science Assay Development DMPK

Cav3.2 T-Type Calcium Channel Inhibition: Direct Head-to-Head Comparison of Isopropyl Versus Methyl N1-Substituted Acetamide Derivatives

In a matched molecular pair comparison from US Patent 10,246,426, the acetamide derivative bearing the 1-isopropyl-1H-indazol-5-yl moiety (Example 33) showed an IC50 of 24 nM against human Cav3.2 T-type calcium channels, while the otherwise identical derivative bearing the 1-methyl-1H-indazol-5-yl moiety (Example 6) showed an IC50 of 8.60 nM in the same assay format (HEK293 calcium flux assay, 3-min preincubation) [1][2]. The 2.8-fold potency difference demonstrates that the N1-alkyl group size directly modulates target binding, with the bulkier isopropyl group reducing potency in this particular binding pocket.

Ion Channel Pharmacology Calcium Signaling Pain Research

Melting Point and Physical Form: Predicted Difference Between 5-Amino-1-isopropyl-1H-indazole and 1-Methyl-1H-indazol-5-amine

The predicted melting point of 5-amino-1-isopropyl-1H-indazole is approximately 105.7°C (MPBPWIN v1.42, mean of weighted method) , which is substantially lower than the experimentally determined melting point of 1-methyl-1H-indazol-5-amine, reported at 142–144°C or 152–154°C (Thermo Scientific Acros specification) . The 36–48°C lower melting point suggests weaker intermolecular crystal packing forces for the isopropyl analog, which may translate to different handling characteristics, such as a tendency toward lower crystallinity or amorphous solid form at ambient temperature.

Solid-State Chemistry Formulation Crystallization

Role as a Differentiated Building Block in Oxazolidinone Antibacterial Synthesis: Patent-Documented Utility of 5-Amino-1-isopropyl-1H-indazole

Pfizer patent WO2007088478A1 explicitly describes 5-amino-1-isopropyl-1H-indazole as a key intermediate for constructing indazole oxazolidinone antibacterials, with the N1-isopropyl group built in early via alkylation of 5-nitroindazole with 2-iodopropane, followed by iron-mediated nitro reduction to the 5-amino compound [1]. The patent also describes the parallel synthesis of 1-methyl-1H-indazol-5-amine (Step 2, page 17) [2], confirming that both N1-alkyl variants were explored within the same antibacterial program. The choice of isopropyl over methyl at N1 directly determines the steric environment of the resulting oxazolidinone and, by extension, its antibacterial spectrum and pharmacokinetic properties.

Antibacterial Oxazolidinone Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 5-Amino-1-isopropyl-1H-indazole Based on Differentiation Evidence


T-Type Calcium Channel (Cav3.2) Inhibitor Lead Optimization Programs Requiring N1-Alkyl SAR

Based on the direct head-to-head comparison showing a 2.8-fold IC50 difference between isopropyl and methyl N1-substituted acetamide derivatives against Cav3.2 (24 nM vs 8.60 nM) [1][2], this compound is valuable for structure-activity relationship (SAR) studies exploring the steric tolerance of the Cav3.2 binding pocket at the N1 position. The quantifiable potency shift provides a reference point for designing N1-alkyl variants with balanced potency, selectivity, and physicochemical properties.

Oxazolidinone Antibacterial Development with Indazole C-Ring Modifications

As documented in Pfizer patent WO2007088478A1, 5-amino-1-isopropyl-1H-indazole serves as a direct precursor to (R)-3-(1-isopropyl-1H-indazol-5-yl)-2-oxooxazolidine-5-carboxamide [3]. The isopropyl group at N1 contributes to the antibacterial spectrum and pharmacokinetic profile of the final oxazolidinone. This compound is the appropriate intermediate for groups synthesizing isopropyl-bearing indazole oxazolidinones rather than the methyl or unsubstituted variants.

Lipophilicity-Driven CNS Penetration or Membrane Permeability Studies

With a computed logP of 2.78—approximately 1 log unit higher than the 1-methyl analog (logP 1.74) and over 2 log units higher than unsubstituted 5-aminoindazole (log Kow 0.65) —this compound is suitable for studies where increased membrane permeability is desired, such as CNS-targeted probe design. The 11-fold predicted increase in partition coefficient relative to the methyl analog makes it a rational choice when higher lipophilicity is a design requirement.

Physicochemical Profiling and Formulation Development for Low-Solubility Indazole Scaffolds

The estimated 8-fold lower aqueous solubility of 5-amino-1-isopropyl-1H-indazole (1,775 mg/L) compared to its 1-methyl counterpart (14,250 mg/L) makes it a useful model compound for studying solubility-limited formulation strategies—such as amorphous solid dispersion, co-solvent systems, or cyclodextrin complexation—in the context of N1-alkylated 5-aminoindazole building blocks.

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